molecular formula C53H67FN8O8S B611792 (2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 2306193-61-1

(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B611792
CAS No.: 2306193-61-1
M. Wt: 995.23
InChI Key: ZAGCLFXBHOXXEN-JPTLTNPLSA-N
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Description

VZ185 is a potent and selective degrader of BRD9 and its close homolog BRD7. These proteins are bromodomain-containing subunits of the SWI/SNF chromatin remodeling complexes, which play crucial roles in gene expression, DNA replication, and DNA repair. VZ185 has shown high stability in plasma and microsomes, making it suitable for both in vitro and in vivo studies .

Scientific Research Applications

VZ185 is widely used in scientific research for its ability to selectively degrade BRD9 and BRD7. Its applications include:

    Chemistry: Used as a chemical probe to study the roles of BRD9 and BRD7 in chromatin remodeling.

    Biology: Helps in understanding the physiological roles of BRD9 and BRD7 in gene expression and DNA repair.

    Medicine: Investigated for its potential therapeutic applications in cancers where BRD9 is overexpressed, such as cervical cancer and non-small cell lung cancer.

    Industry: Utilized in drug discovery and development processes .

Mechanism of Action

VZ185, also known as “(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide”, is a potent and selective degrader of the BAF/PBAF complexes subunits BRD7 & BRD9 .

Target of Action

The primary targets of VZ185 are BRD7 and BRD9 , which are subunits of the BAF/PBAF complexes . These complexes play crucial roles in gene expression, DNA replication, and DNA repair by modulating access to promoters and coding regions of DNA through modification of the degree of compactness of chromatin .

Mode of Action

VZ185 operates as a PROTAC (proteolysis-targeting chimera) . It binds to its targets, BRD7 and BRD9, and an E3 ligase, facilitating ubiquitination of the target proteins and their subsequent proteasomal degradation .

Biochemical Pathways

The degradation of BRD7 and BRD9 by VZ185 affects the SWI/SNF chromatin remodeling complexes . These complexes control gene expression, DNA replication, and DNA repair by modulating access to promoters and coding regions of DNA through modification of the degree of compactness of chromatin .

Pharmacokinetics

VZ185 has shown a good in vivo PK profile, with high stability in plasma and microsomes as well as high aqueous kinetic solubility (up to 100 μM) . This suggests that the compound has favorable ADME properties, which could contribute to its bioavailability.

Result of Action

The action of VZ185 leads to the degradation of BRD7 and BRD9 in cells . This degradation is selective, potent, and rapid, with a slight preference for BRD9 over BRD7 . The activity of VZ185 has been clearly linked to the binding to BRD7 and 9 as well as VHL .

Action Environment

The action of VZ185 is influenced by the cellular environment. For instance, in some cells, a high concentration (1 µM) of VZ185 induced less degradation than a low concentration (10-100 µM), which is suggested to be due to the so-called hook effect . Furthermore, VZ185 showed high water solubility and stability in blood plasma and microsomes , suggesting that it is stable in various biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VZ185 involves the conjugation of a ligand for the target protein (BRD9/BRD7) and a ligand for E3 ligase recruitment, connected by a linker. The optimization process includes varying conjugation patterns and linkers, monitoring cellular degradation activities, kinetic profiles, and ubiquitination .

Industrial Production Methods

While specific industrial production methods for VZ185 are not detailed, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The compound is stored as a dry powder or as DMSO stock solutions at -20°C .

Chemical Reactions Analysis

Types of Reactions

VZ185 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It forms a ternary complex with the target protein and E3 ligase, leading to ubiquitination and subsequent proteasomal degradation .

Common Reagents and Conditions

Major Products

The major products of VZ185’s reactions are the degraded forms of BRD9 and BRD7 proteins .

Comparison with Similar Compounds

Similar Compounds

    I-BRD9: A selective inhibitor of BRD9.

    LP99: Another selective inhibitor of BRD9.

    BI-7273: A potent inhibitor of BRD7/BRD9.

    BI-9564: A selective inhibitor of BRD7/BRD9.

    GNE-375: A selective inhibitor of BRD7/BRD9

Uniqueness of VZ185

VZ185 stands out due to its dual degradation capability for both BRD9 and BRD7, its high selectivity, and its suitability for both in vitro and in vivo studies. Unlike simple inhibitors, VZ185 facilitates the complete degradation of target proteins, offering a more sustained and effective approach to protein knockdown .

Properties

IUPAC Name

(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGCLFXBHOXXEN-JPTLTNPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67FN8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 3
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 4
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 5
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 6
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

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